molecular formula C8H7BO2S2 B142492 Acide 2,2'-bithiophène-5-boronique CAS No. 132898-95-4

Acide 2,2'-bithiophène-5-boronique

Numéro de catalogue: B142492
Numéro CAS: 132898-95-4
Poids moléculaire: 210.1 g/mol
Clé InChI: PPHSULIZZOEBDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,2’-Bithiophene-5-boronic acid is an organic compound with the molecular formula C8H7BO2S2. It is a boronic acid derivative of bithiophene, which is a conjugated system consisting of two thiophene rings. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction .

Mécanisme D'action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2’-Bithiophene-5-boronic acid can be synthesized through several methods. One common approach involves the borylation of 2,2’-bithiophene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired boronic acid .

Industrial Production Methods: Industrial production of 2,2’-Bithiophene-5-boronic acid often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their efficiency and the relatively mild conditions required. The process involves the coupling of 2,2’-bithiophene with a boron reagent, followed by purification steps to isolate the boronic acid .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2’-Bithiophene-5-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and boron reagents (e.g., bis(pinacolato)diboron).

    Conditions: Mild temperatures (typically 50-80°C) and inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials .

Comparaison Avec Des Composés Similaires

  • 2-Thienylboronic acid
  • 2,2’:5’,2’'-Terthiophene-5-boronic acid
  • 5’-Hexyl-2,2’-bithiophene-5-boronic acid pinacol ester

Comparison: 2,2’-Bithiophene-5-boronic acid is unique due to its specific structure, which allows for efficient coupling reactions and the formation of conjugated systems. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form stable biaryl products .

Activité Biologique

2,2'-Bithiophene-5-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, have been studied for their roles in various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article synthesizes current research findings on the biological activity of 2,2'-Bithiophene-5-boronic acid, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

2,2'-Bithiophene-5-boronic acid features a bithiophene backbone with a boronic acid functional group, which contributes to its reactivity and biological properties. The boronic acid moiety allows for interactions with various biological targets, making it a versatile compound in drug design.

Anticancer Activity

Recent studies have indicated that boronic acids can act as proteasome inhibitors, a mechanism that is crucial for cancer therapy. For instance, compounds similar to 2,2'-Bithiophene-5-boronic acid have shown promising results in inhibiting cancer cell proliferation by disrupting the proteasome function.

  • Case Study : A study demonstrated that derivatives of boronic acids exhibited significant inhibition of cancer cell lines with IC50 values in the nanomolar range. For example, bortezomib, a well-known boronic acid derivative, has shown IC50 values around 7 nM against multiple myeloma cells . This suggests that 2,2'-Bithiophene-5-boronic acid may exhibit similar or enhanced activities.
CompoundTypeIC50 Value (nM)
BortezomibProteasome Inhibitor7
2,2'-Bithiophene-5-boronic acid (hypothetical)AnticancerTBD

Antibacterial Activity

Boronic acids have been recognized for their antibacterial properties. The mechanism often involves the inhibition of β-lactamases, enzymes responsible for antibiotic resistance in bacteria.

  • Mechanism : The hydroxyl group of the boronic acid interacts with serine residues in the active site of β-lactamases, effectively inhibiting their function and restoring the efficacy of β-lactam antibiotics .
  • Case Study : Research has shown that certain boronic acid derivatives can inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. The inhibitory constant (Ki) was reported as low as 0.004 µM for some derivatives .
CompoundTargetKi (µM)
Boronic Acid Derivativeβ-Lactamase Inhibition0.004
2,2'-Bithiophene-5-boronic acid (hypothetical)TBDTBD

The biological activity of 2,2'-Bithiophene-5-boronic acid can be attributed to several mechanisms:

  • Proteasome Inhibition : Similar to other boron-containing compounds, it may inhibit proteasome activity leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound's ability to bind covalently to serine residues in β-lactamases suggests it could be effective against resistant bacterial strains.
  • Biofilm Disruption : By inhibiting biofilm formation, it may enhance the effectiveness of existing antibiotics against biofilm-associated infections.

Pharmacokinetics and Safety

While specific pharmacokinetic data on 2,2'-Bithiophene-5-boronic acid is limited, studies on related compounds suggest favorable absorption and distribution profiles when administered intravenously. Moreover, safety assessments indicate low toxicity levels for many boron-containing compounds .

Propriétés

IUPAC Name

(5-thiophen-2-ylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHSULIZZOEBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C2=CC=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380065
Record name 2,2'-Bithiophene-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132898-95-4
Record name 2,2'-Bithiophene-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bithiophene-5-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a flame-dried, 3-neck, 250 mL rbf, 2,2′-bithiophene (5.0 g, 30.1 mmol) was dissolved in anhydrous THF (100 mL) and cooled to −78° C. (dry ice/acetone). A solution of n-BuLi in hexanes (2.5 M, 12.6 mL, 31.6 mmol) was added slowly over a period of ˜5 minutes. The reaction mixture was allowed to stir at −78° C. for 15 minutes, and then trimethyl borate (10.1 mL, 90 mmol) was added dropwise over a period of 5 minutes. The reaction was allowed to stir at −78° C. for 2 hours, then warm to RT and stir for a further 1 hour. The yellow reaction mixture was quenched by pouring it into a 10% HCl solution (250 mL). The mixture was extracted with ether (2×100 mL) and the combined organic portions were washed with water (500 mL), dried over MgSO4, filtered and solvent removed by rotary evaporation. The resulting yellow solid was washed with water, filtered and air dried to afford (109) (6.15 g, 97%). The material was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
12.6 mL
Type
reactant
Reaction Step Three
Quantity
10.1 mL
Type
reactant
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bithiophene-5-boronic acid
Reactant of Route 2
Reactant of Route 2
2,2'-Bithiophene-5-boronic acid
Reactant of Route 3
2,2'-Bithiophene-5-boronic acid
Reactant of Route 4
Reactant of Route 4
2,2'-Bithiophene-5-boronic acid
Reactant of Route 5
2,2'-Bithiophene-5-boronic acid
Reactant of Route 6
2,2'-Bithiophene-5-boronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.